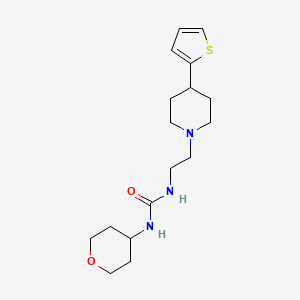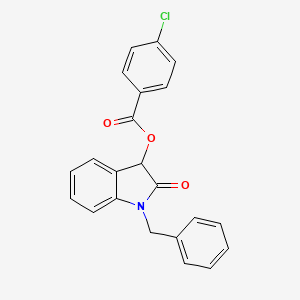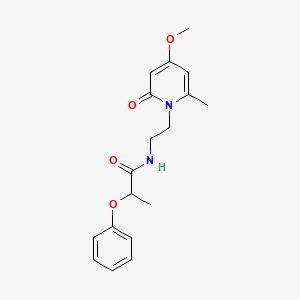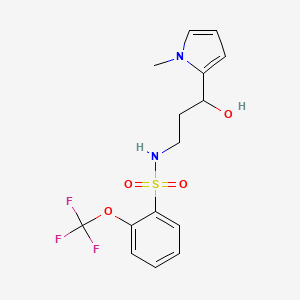
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17F3N2O4S and its molecular weight is 378.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Anticancer Properties
A study conducted by Ş. Küçükgüzel et al. (2013) focused on the synthesis of celecoxib derivatives, including compounds with structural similarities to "N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-(trifluoromethoxy)benzenesulfonamide." These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, showcasing its potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
The study by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) introduced a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. This derivative exhibited promising properties as a photosensitizer for photodynamic therapy, a treatment modality for cancer, demonstrating high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Hydrolysis and Environmental Degradation Studies
Research by I. Braschi et al. (1997) on the hydrolysis of triasulfuron, a compound structurally related to "this compound," provided insights into its degradation pathways in various pH conditions. This study is critical for understanding the environmental fate and degradation mechanisms of such compounds (I. Braschi et al., 1997).
GPR119 Agonists for Metabolic Disorders
Ming Yu and colleagues (2014) discovered and optimized novel GPR119 agonists with a structure incorporating the benzenesulfonamide motif. These compounds showed potential for treating metabolic disorders, demonstrating the versatility of benzenesulfonamide derivatives in therapeutic applications (Ming Yu et al., 2014).
Inhibition of Carbonic Anhydrase
A study by H. Gul et al. (2016) synthesized new benzenesulfonamide derivatives and evaluated their potential as carbonic anhydrase inhibitors. Some derivatives displayed strong inhibition against human cytosolic isoforms, indicating their potential in developing treatments for conditions associated with dysregulated carbonic anhydrase activity (H. Gul et al., 2016).
Propiedades
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4S/c1-20-10-4-5-11(20)12(21)8-9-19-25(22,23)14-7-3-2-6-13(14)24-15(16,17)18/h2-7,10,12,19,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLJYHYTWBLNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B2964887.png)
![2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2964889.png)
![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2964892.png)
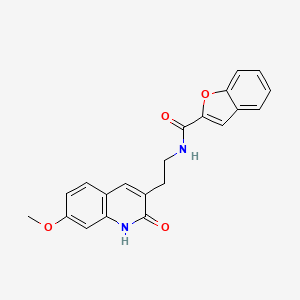
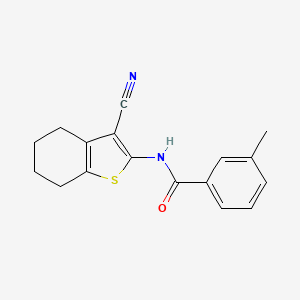
![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)
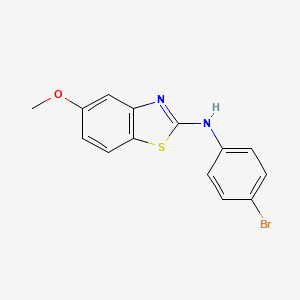
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2964902.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2964903.png)
![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)
